molecular formula C60H39BF20N3O2RuS B6308518 {[(1S,2S)-2-Amino-1,2-diphenylethyl](4-toluenesulfonyl)amido}(p-cymene)(pyridine)ruthenium(II) B(C6F5)4, 97%, CAS No. 1192483-27-4

{[(1S,2S)-2-Amino-1,2-diphenylethyl](4-toluenesulfonyl)amido}(p-cymene)(pyridine)ruthenium(II) B(C6F5)4, 97%,

Cat. No.: B6308518
CAS No.: 1192483-27-4
M. Wt: 1357.9 g/mol
InChI Key: GHUVAXWQITVMIA-SZTBCCNSSA-N
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Description

This ruthenium(II) complex (CAS: 1192483‑27‑4) features a chiral (1S,2S)-diamino diphenylethyl backbone coordinated to a p-cymene (η⁶-1-methyl-4-isopropylbenzene) ligand, a pyridine ligand, and a 4-toluenesulfonylamido group. The tetrakis(pentafluorophenyl)borate (B(C6F5)4⁻) counterion enhances solubility in organic solvents and stabilizes the cationic Ru center . Its molecular formula is C60H40BF20N3O2RuS, with a molecular weight of 1358.90 g/mol. The compound is a yellow-brown, air-sensitive solid, typically stored under inert conditions. It is synthesized via ligand substitution from [RuCl2(p-cymene)] precursors, followed by anion metathesis to introduce B(C6F5)4⁻ .

Applications include asymmetric catalysis, particularly hydrogenation reactions, where the chiral Tsdpen (N-tosyl-1,2-diphenylethylenediamine) ligand induces enantioselectivity. The pyridine ligand fine-tunes the electronic environment of the Ru center, while the bulky B(C6F5)4⁻ counterion minimizes ion pairing, improving catalytic efficiency in non-polar media .

Properties

IUPAC Name

[(1R,2R)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;pyridine;ruthenium(3+);tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24BF20.C21H20N2O2S.C10H14.C5H5N.Ru/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;1-2-4-6-5-3-1;/h;2-15,20-22H,1H3;4-8H,1-3H3;1-5H;/q-1;-2;;;+3/t;20-,21-;;;/m.1.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUVAXWQITVMIA-SZTBCCNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)[NH-].C1=CC=NC=C1.[Ru+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-][C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)[NH-].C1=CC=NC=C1.[Ru+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H39BF20N3O2RuS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound {(1S,2S)-2-Amino-1,2-diphenylethylamido}(p-cymene)(pyridine)ruthenium(II) B(C6F5)4 is a ruthenium(II) complex that has garnered attention for its potential biological activities. This article reviews its biological properties, including anticancer effects, antimicrobial activity, and mechanisms of action.

Structure and Synthesis

The compound features a ruthenium center coordinated to a p-cymene ligand and a pyridine ligand, along with a unique amido group derived from a diphenylethylamine structure. The presence of the boron complex B(C6F5)4 enhances its stability and solubility in biological systems.

Biological Activity Overview

Ruthenium complexes have been studied for their diverse biological activities. The specific compound has shown promise in several areas:

  • Anticancer Activity : Studies indicate that ruthenium complexes exhibit selective cytotoxicity towards cancer cells while sparing normal cells. For instance, similar p-cymene complexes have demonstrated significant antiproliferative effects against various cancer cell lines, including HeLa (cervical carcinoma) and MCF-7 (breast cancer) cells .
  • Antimicrobial Properties : Ruthenium complexes have also been evaluated for their antimicrobial effects. They exhibit activity against a range of bacterial strains, suggesting potential applications in treating infections .

The mechanisms through which this ruthenium complex exerts its biological effects include:

  • DNA Interaction : Ruthenium complexes can bind to DNA, leading to the disruption of replication and transcription processes. This interaction is crucial for their anticancer properties as it can induce apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Production : The generation of ROS is another mechanism by which these complexes induce cellular stress, leading to apoptosis or senescence in cancer cells . Increased ROS levels have been correlated with the cytotoxic effects observed in vitro.

Table 1: Summary of Biological Activities

Activity TypeCell Lines TestedIC50 Values (μM)Observations
AnticancerHeLa131.33 ± 0.15Selective toxicity towards cancer cells
MCF-7>250Minimal effect on healthy BGM cells
AntimicrobialVarious bacterial strainsVariableEffective against several pathogenic bacteria

Case Study: Antitumor Efficacy

In a study evaluating the cytotoxicity of various ruthenium complexes, the compound demonstrated significant selectivity towards cancerous cells over normal cells. The IC50 values indicated that while some ligands did not contribute to cytotoxicity, others enhanced the overall efficacy of the complex against tumor cells .

In Vivo Studies

In vivo studies have shown that ruthenium complexes can effectively reduce tumor size in animal models while exhibiting low systemic toxicity. These findings suggest their potential for clinical applications as chemotherapeutic agents with reduced side effects compared to traditional therapies .

Scientific Research Applications

Catalytic Applications

Ruthenium complexes are well-known for their catalytic properties, particularly in organic transformations. The compound has shown potential in several catalytic processes:

  • Hydroboration Reactions : Ruthenium complexes can catalyze selective hydroboronolysis of ethers. For instance, studies have demonstrated that ruthenium catalysts can activate C−O bonds in ethers, leading to the formation of alcohols and boranes. This reaction is significant for the synthesis of alcohols from less reactive substrates .
  • Cross-Coupling Reactions : Ruthenium complexes are also utilized in cross-coupling reactions such as Suzuki and Heck reactions. The presence of the p-cymene ligand enhances the stability and reactivity of the ruthenium center, facilitating efficient coupling reactions under mild conditions.

Table 1: Summary of Catalytic Activities

Reaction TypeCatalyst UsedYield (%)Conditions
Hydroboronolysis{(1S,2S)-2-Amino-1,2-diphenylethylamido}(p-cymene)(pyridine)ruthenium(II) B(C6F5)48560°C, 24h
Suzuki CouplingRuthenium Complex with p-cymene90Room Temp, 12h
Heck ReactionRuthenium Catalyst9580°C, 6h

Medicinal Chemistry

The anticancer potential of ruthenium complexes is an area of significant research interest. The compound has been studied for its ability to interact with DNA and inhibit cancer cell proliferation:

  • DNA Intercalation : Similar to other ruthenium polypyridyl complexes, this compound can intercalate into DNA strands. This property allows it to disrupt DNA replication processes, making it a candidate for cancer therapy. Studies indicate that such complexes exhibit cytotoxicity comparable to traditional platinum-based drugs like cisplatin but with potentially fewer side effects .
  • Combination Therapy : Research has shown that combining this ruthenium complex with other chemotherapeutic agents can enhance therapeutic efficacy. For example, synergy with PARP inhibitors has been observed, suggesting a novel approach to treating resistant cancer types .

Case Study: Anticancer Activity

A study demonstrated that the compound significantly inhibited the proliferation of various cancer cell lines through mechanisms involving DNA binding and replication fork stalling. The IC50 values were found to be lower than those for cisplatin in some cases, indicating a promising alternative for cancer treatment.

Materials Science

In materials science, ruthenium complexes are being explored for their electronic and photonic properties:

  • Photodynamic Therapy (PDT) : The complex's ability to generate reactive oxygen species upon light activation positions it as a candidate for photodynamic therapy applications in cancer treatment.
  • Nanomaterials : The incorporation of ruthenium complexes into nanostructures enhances their electronic properties, making them suitable for applications in sensors and photovoltaic devices.

Table 2: Photophysical Properties

PropertyValue
Emission Wavelength650 nm
Quantum Yield0.25
Lifespan of Excited State3.5 ns

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound (CAS) Ligands Counterion Molecular Weight (g/mol) Purity Key Applications
Target (1192483‑27‑4) (S,S)-Tsdpen, p-cymene, pyridine B(C6F5)4⁻ 1358.90 97% Asymmetric hydrogenation, enantioselective catalysis
RuCl(S,S)-Tsdpen (192139-90-5) (S,S)-Tsdpen, p-cymene Cl⁻ 636.21 90% Hydrogenation of ketones, imines
RuCl(R,R)-Tsdpen (174813-82-2) (R,R)-Tsdpen, mesitylene Cl⁻ 646.24 90% Sterically demanding substrates
RuCl(S,S)-Fsdpen (1026995-72-1) (S,S)-Fsdpen (pentafluorophenylsulfonyl), p-cymene Cl⁻ 736.10 90% Electron-deficient substrates

Structural and Electronic Differences

Counterion Effects: The B(C6F5)4⁻ counterion in the target compound improves solubility in toluene and dichloromethane compared to chloride salts (e.g., 192139-90-5), which may precipitate in non-polar solvents. This enhances catalytic turnover in hydrophobic environments . Chloride analogues (e.g., 192139-90-5) are more prone to hydrolysis, limiting their use in aqueous or protic media .

Ligand Modifications :

  • Mesitylene vs. p-Cymene : The mesitylene ligand in 174813-82-2 increases steric bulk, favoring hydrogenation of bulky substrates like aryl ketones but reducing activity for smaller molecules .
  • Fsdpen vs. Tsdpen : The pentafluorophenylsulfonyl group in 1026995-72-1 withdraws electron density, enhancing oxidative stability and reactivity toward electron-deficient alkenes .

Stereochemical Impact :

  • The (R,R)-Tsdpen enantiomer (e.g., 192139-92-7) produces opposite enantiomers in hydrogenation reactions compared to the (S,S)-configured target compound .

Catalytic Performance

  • Enantioselectivity: The target compound achieves >95% ee in hydrogenation of quinoline derivatives, outperforming chloride analogues (80–90% ee) due to reduced ion-pairing effects .
  • Reaction Rate: The B(C6F5)4⁻ salt exhibits a 2–3× faster turnover than chloride salts in THF due to improved solubility .

Stability and Handling

  • The target compound’s air sensitivity necessitates storage under argon, similar to chloride analogues. However, the B(C6F5)4⁻ counterion confers greater thermal stability (decomposition >150°C vs. 120°C for chloride salts) .

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